

An In-depth Technical Guide to 4-Chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbonitrile

Cat. No.: B109131

[Get Quote](#)

CAS Number: 69875-49-6

Introduction: The Strategic Importance of a Versatile Scaffold

4-Chloroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a cornerstone in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a quinoline core with a reactive chlorine atom at the 4-position and a cyano group at the 3-position, provides a powerful platform for molecular diversification. The quinoline scaffold itself is a privileged structure, forming the backbone of numerous natural products and synthetic drugs renowned for a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.^{[1][2][3]}

For researchers and drug development professionals, **4-Chloroquinoline-3-carbonitrile** is not merely a chemical but a versatile building block. The electron-withdrawing nature of the quinoline nitrogen and the adjacent cyano group significantly activates the C4-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.^{[4][5]} This predictable reactivity allows for the strategic introduction of a vast array of functional groups, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological profiles. This guide provides an in-depth examination of its synthesis, chemical behavior, and application as a key intermediate in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

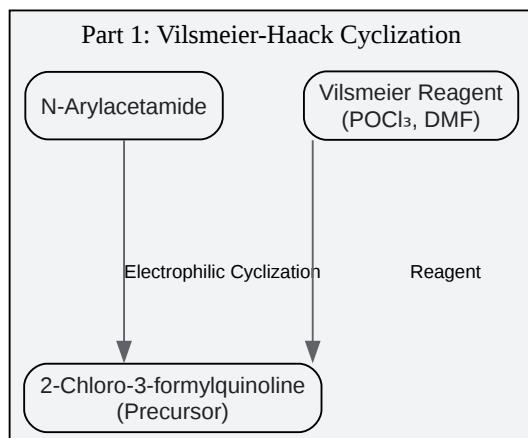
A clear understanding of the compound's physical and chemical properties is fundamental for its handling, reaction setup, and characterization.

Property	Value	Source(s)
CAS Number	69875-49-6	[6][7][8]
Molecular Formula	C ₁₀ H ₅ ClN ₂	[6][7][8]
Molecular Weight	188.61 g/mol	[6][7][8]
Appearance	Solid	[9]
Density	1.363 g/cm ³	[6]
Boiling Point	348.23 °C at 760 mmHg	[6]
Flash Point	164.41 °C	[6]
Refractive Index	1.667	[6]
Topological Polar Surface Area (TPSA)	36.68 Å ²	[7]
XLogP3	2.5	[6]

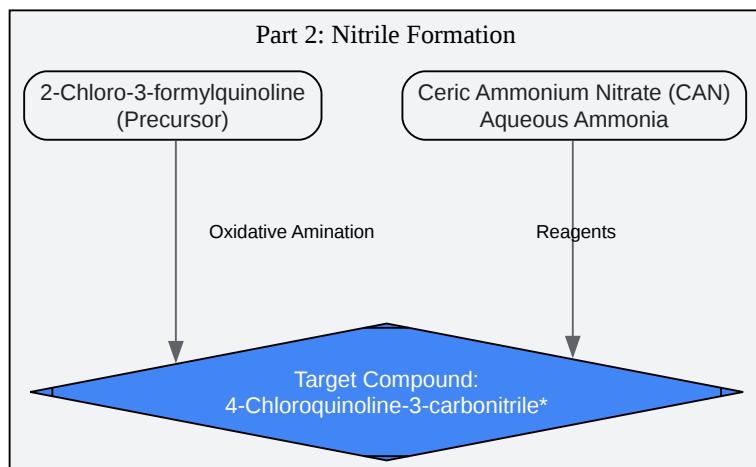
Synthesis and Mechanistic Considerations

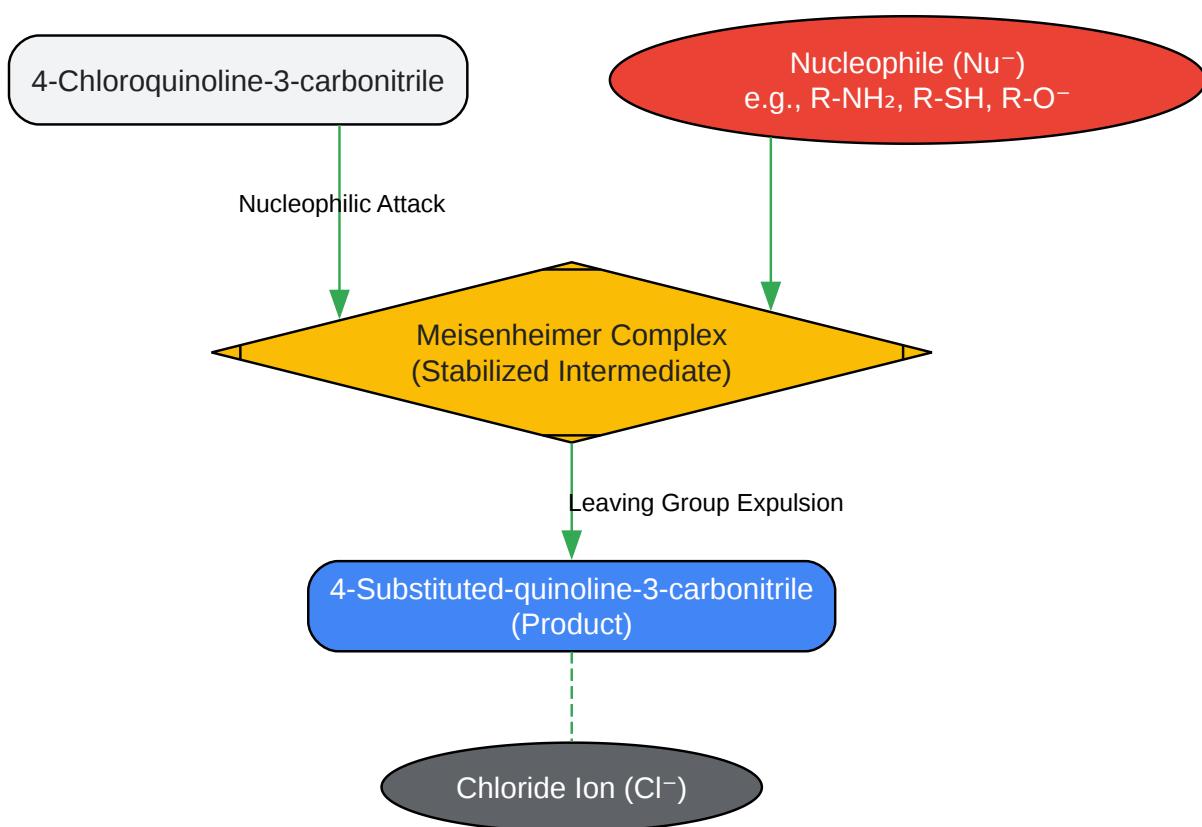
The construction of the **4-Chloroquinoline-3-carbonitrile** framework is a multi-step process that leverages classic heterocyclic chemistry reactions. A prevalent and effective strategy involves the use of the Vilsmeier-Haack reaction to build a key precursor, followed by conversion of a formyl group to the target nitrile.[1][10]

Core Synthesis via Vilsmeier-Haack Cyclization


The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[11][12] In this context, it is used to construct the quinoline ring system from readily available N-arylacetamides. The reaction employs the Vilsmeier

reagent, an electrophilic iminium salt generated *in situ* from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl_3).^[3]


The mechanism proceeds through the electrophilic attack of the Vilsmeier reagent on the activated acetanilide, leading to an intramolecular cyclization. The subsequent workup and dehydration yield a 2-chloro-3-formylquinoline intermediate. The presence of electron-donating groups on the starting acetanilide generally facilitates the cyclization and improves yields.


Conversion to the 3-Carbonitrile Moiety

With the 2-chloroquinoline-3-carbaldehyde precursor in hand, the final step is the conversion of the aldehyde group at the 3-position into a carbonitrile. A documented method for this transformation involves treating the aldehyde with aqueous ammonia in the presence of an oxidant like ceric ammonium nitrate (CAN).^[3] This reaction provides a direct route to the desired 3-cyano functionality.

Note

*The initial synthesis often yields a 2-chloro analogue. The 4-chloro isomer is typically derived from a 4-hydroxyquinoline precursor, which also undergoes chlorination (e.g., with POCl_3) and subsequent nitrile formation.

[Click to download full resolution via product page](#)

Caption: Mechanism of Nucleophilic Aromatic Substitution (S_NAr) at the C4-position.

Applications in Medicinal Chemistry and Drug Discovery

The **4-Chloroquinoline-3-carbonitrile** scaffold is a validated starting point for the synthesis of molecules with significant therapeutic potential. Its derivatives have been extensively investigated, particularly in the fields of oncology and infectious diseases.

- **Anticancer Agents:** Substituted quinoline-3-carbonitriles have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, 4-anilinoquinoline-3-carbonitrile derivatives have been synthesized and evaluated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are important targets in cancer therapy. [\[1\]](#)[\[10\]](#)* **Antimalarial Compounds:** The 4-aminoquinoline

core is famously associated with antimalarial drugs like chloroquine. The SNAr reaction on 4-chloroquinolines is the primary route to synthesize these derivatives. [4] The mechanism of action for many of these compounds involves inhibiting the biocrystallization of hemozoin in the malaria parasite, leading to a buildup of toxic free heme. [4]* Antiviral Research: Given the broad biological activity of quinolines, derivatives are continually being explored for other indications. The core has been used to design inhibitors of viral enzymes, such as HIV-1 integrase. [13]

Experimental Protocols

The following protocols are representative examples for the synthesis and functionalization of chloroquinoline systems.

Protocol 1: Synthesis of 4-Hydroxyquinoline-3-carboxylate (A Precursor)

The Gould-Jacobs reaction is a versatile method for forming the 4-hydroxyquinoline-3-carboxylate core, which can be subsequently chlorinated and converted to the nitrile. [13][14]

- Step 1 (Condensation): Aniline is condensed with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed neat or in a high-boiling solvent and heated to drive the reaction to completion. [13]2. Step 2 (Cyclization): The resulting diethyl 2-((phenylamino)methylene)malonate intermediate is heated to a high temperature (e.g., ~250 °C) in a high-boiling solvent like diphenyl ether. This thermal cyclization results in the formation of ethyl 4-hydroxyquinoline-3-carboxylate. [13]3. Step 3 (Isolation): The reaction mixture is cooled, and a non-polar solvent like n-hexane is added to precipitate the product. The solid is then filtered, dried, and can be recrystallized from a suitable solvent like ethanol. [13]

Protocol 2: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the synthesis of 4-aminoquinoline derivatives from a 4-chloroquinoline precursor. [4][15]

- Reagent Preparation: Dissolve the **4-chloroquinoline-3-carbonitrile** (1 equivalent) in a suitable solvent such as ethanol, DMF, or N-methyl-2-pyrrolidone (NMP).

- Nucleophile Addition: Add the desired primary or secondary amine (1.1 to 2 equivalents) to the solution. If the amine is used as a salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to liberate the free amine.
- Reaction Conditions: Heat the reaction mixture. The required temperature and time can vary significantly based on the nucleophilicity of the amine and the specific quinoline substrate. Reactions may be run anywhere from 80 °C to over 120 °C for several hours to overnight. [\[15\]](#)Microwave-assisted synthesis can often dramatically reduce reaction times.
- Workup and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the product or diluted with an organic solvent for extraction. The crude product is then purified by standard techniques such as recrystallization or column chromatography on silica gel.

Safety and Handling

4-Chloroquinoline-3-carbonitrile is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood. [\[6\]](#)

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [\[6\]](#)* Precautionary Measures:
 - Prevention: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. [\[6\]](#) * Response: In case of ingestion, skin contact, or inhalation, seek immediate medical attention. If skin or eye irritation occurs, get medical advice. [\[6\]](#) * Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up. [\[6\]](#) * Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local regulations. [\[6\]](#)

Conclusion

4-Chloroquinoline-3-carbonitrile stands as a testament to the power of heterocyclic scaffolds in modern chemical science. Its predictable and versatile reactivity, dominated by nucleophilic aromatic substitution, provides a reliable entry point for the synthesis of complex molecular architectures. For researchers in drug discovery, it is a key building block that enables the rapid

generation of diverse compound libraries for screening and lead optimization. As the search for novel therapeutics continues, the strategic application of foundational synthons like **4-Chloroquinoline-3-carbonitrile** will undoubtedly remain a critical component of innovation.

References

- Meti, M. D., et al. (2014). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 53B(3), 324-331.
- Meti, M. D., et al. (2013). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 62, 434-441.
- Bala, S., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem.
- **4-CHLOROQUINOLINE-3-CARBONITRILE.** ECHEMI.
- **4-Chloroquinoline-3-carbonitrile.** ChemScene.
- Ibrahim, M. A., et al. Scheme 3. Formation of 4-hydroxypyrano[3,2-c]quinoline-3-carbonitrile derivative 10.
- An In-depth Technical Guide to 6-Bromo-**4-chloroquinoline-3-carbonitrile**: Synthesis, Properties, and Potential Applic
- 4-Chloro-quinoline-3-carbonitrile | CAS 69875-49-6. Santa Cruz Biotechnology.
- 4-Chloroquinoline. Chem-Impex.
- 4-Chloroquinoline | C9H6CIN | CID 69140. PubChem, NIH.
- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. Current Organic Chemistry, 23(7), 823-851.
- Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1371.
- 4-Chloroquinoline-3-carbaldehyde | 201420-30-6. BenchChem.
- Bálint, J., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2643.
- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science Publishers.

- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
- Synthesis of 4-chloroquinoline. PrepChem.com.
- 4-Chloro-quinoline-3-carbonitrile | CAS 69875-49-6. Alchem.Pharmtech.
- Madrid, P. B., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. *Bioorganic & Medicinal Chemistry Letters*, 19(12), 3348–3351.
- Sangani, C. B., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. *Drug Research*, 63(10), 521-527.
- Mekheimer, R. (1997). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. *Molecules*, 2(1), 8-14.
- A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives.
- 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
- **4-Chloroquinoline-3-carbonitrile** | 69875-49-6. J&K Scientific LLC.
- Nucleophilic Substitution Reactions.
- A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. BenchChem.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. *Journal of the American Chemical Society*, 68(7), 1204–1208.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- Romero, M. A., & Delgado, J. A. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. *Future Medicinal Chemistry*, 15(16), 1365-1383.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijsr.net [ijsr.net]
- 12. chemijournal.com [chemijournal.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloroquinoline-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109131#4-chloroquinoline-3-carbonitrile-cas-number-69875-49-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com